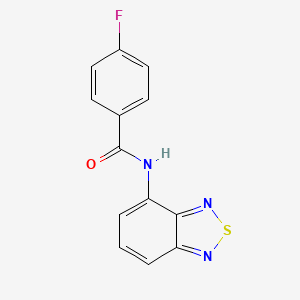

N-(2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide

Description

N-(2,1,3-Benzothiadiazol-4-yl)-4-fluorobenzamide is a benzamide derivative featuring a 2,1,3-benzothiadiazole (btd) heterocycle linked to a 4-fluorobenzamide group. The benzothiadiazole moiety is known for its electron-deficient nature and applications in materials science and medicinal chemistry, while the 4-fluorobenzamide group may enhance bioavailability and target binding via electronic or steric effects.

Properties

Molecular Formula |

C13H8FN3OS |

|---|---|

Molecular Weight |

273.29 g/mol |

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide |

InChI |

InChI=1S/C13H8FN3OS/c14-9-6-4-8(5-7-9)13(18)15-10-2-1-3-11-12(10)17-19-16-11/h1-7H,(H,15,18) |

InChI Key |

ZSUQMWFHCBLNAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide typically involves the reaction of 2-aminothiophenol with 4-fluorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiadiazole ring. The final step involves the acylation of the benzothiadiazole derivative with 4-fluorobenzoyl chloride to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

Medicine: Explored for its anticancer properties, as it can inhibit the proliferation of cancer cells and induce apoptosis.

Industry: Utilized in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound is believed to inhibit the activity of certain enzymes involved in cancer cell proliferation. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Variations

Pyridine-Based Analog: Ztz240 (N-(6-Chloro-pyridin-3-yl)-4-fluorobenzamide)

- Structure : Replaces benzothiadiazole with a pyridine ring (6-chloro substituent).

- Activity : Designed to optimize hydrophobic and electronic effects via the Topliss scheme, enhancing potency in lead optimization .

- Key Difference : Pyridine’s lower electron deficiency compared to benzothiadiazole may reduce π-π stacking interactions in target binding.

Piperidine-Benzyl Derivative: N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide

- Structure : Features a piperidine-benzyl group instead of benzothiadiazole, with fluorine at the 2-position.

- Activity : High sigma receptor affinity (Ki = 3.4 nM) and selectivity (σ2/σ1 = 120). Radiolabeled with ¹⁸F for PET imaging .

- Key Difference : The piperidine-benzyl group enhances lipophilicity and CNS penetration, critical for brain-targeted applications.

Benzothiazole Derivative: N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide

Functional Group Modifications

Thiourea Derivatives: N-(2-Chlorophenylcarbamothioyl)-4-fluorobenzamide and N-(4-Bromophenylcarbamothioyl)-4-fluorobenzamide

- Structure : Retain 4-fluorobenzamide but incorporate thiourea linkages with halogenated aryl groups.

- Analysis : Crystal structures and Hirshfeld surface analyses reveal intermolecular N–H···O and S···π interactions, influencing packing efficiency .

Triazole Derivatives: N-[4-(3,5-Dioxo-1,2,4-triazolin-4-yl)benzyl]-4-fluorobenzamide

- Structure: Features a triazolinone ring conjugated to the benzamide via a benzyl spacer.

- Synthesis : Chemoselective bioconjugation strategies (e.g., cyclic diazodicarboxamides) highlight divergent synthetic routes compared to the target compound .

Spectral Characterization

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-4-fluorobenzamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

Chemical Structure : The compound features a benzothiadiazole core substituted with a fluorobenzamide moiety. Its chemical formula is CHFNS.

Synthesis : The synthesis typically involves:

- Formation of the Benzothiadiazole Core : This can be achieved through cyclization reactions involving o-phenylenediamine and sulfur sources.

- Fluorination : The introduction of the fluorine atom at the para position of the benzamide group can be performed using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or other fluorinating reagents.

- Final Coupling : The benzothiadiazole is coupled with 4-fluorobenzamide using coupling agents such as DCC in the presence of a catalyst like DMAP to yield the final product.

2.1 Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Inhibition of estrogen receptor signaling |

| A549 (Lung Cancer) | 15.3 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10.8 | Cell cycle arrest at G2/M phase |

2.2 Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The findings demonstrated that it effectively inhibited the growth of resistant strains, suggesting its potential as a new antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.